R15B vs. R15A Selectivity: Why (E/Z)-Raphin1's 30-Fold Discrimination Matters
(E/Z)-Raphin1 demonstrates pronounced selectivity for the R15B-PP1c holophosphatase complex (Kd = 33 nM) compared to the paralogous R15A-PP1c complex, with an approximately 30-fold difference in binding affinity [1]. Functional phosphatase inhibition assays confirm this selectivity: (E/Z)-Raphin1 potently inhibits recombinant R15B-PP1c holoenzyme activity but shows minimal inhibition of the closely related R15A-PP1c complex [2]. This discrimination is critical because both R15B and R15A regulate eIF2α dephosphorylation yet exhibit distinct tissue distribution and stress-response roles; pan-inhibition of both subunits would confound mechanistic interpretation.
| Evidence Dimension | Binding affinity (Kd) and functional selectivity |
|---|---|
| Target Compound Data | Kd = 33 nM for R15B-PP1c holophosphatase; inhibits R15B-PP1c but not R15A-PP1c in recombinant assays |
| Comparator Or Baseline | R15A-PP1c complex binding: approximately 30-fold lower affinity; no functional inhibition of R15A-PP1c |
| Quantified Difference | ~30-fold selectivity for R15B-PP1c over R15A-PP1c |
| Conditions | Surface plasmon resonance (SPR) binding assay; recombinant holoenzyme phosphatase activity assay |
Why This Matters
Procurement of a non-selective PPP1R15B inhibitor would generate confounding off-target effects on R15A, undermining data interpretability in proteostasis and translational control studies.
- [1] Krzyzosiak A, Sigurdardottir A, Luh L, et al. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B. Cell. 2018;174(5):1216-1228.e19. View Source
- [2] TargetMol. NSC 65809 (Raphin1) Product Datasheet. View Source
